4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 8-methyl-4-oxo-, ethyl ester
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Overview
Description
4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 8-methyl-4-oxo-, ethyl ester is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 8-methyl-4-oxo-, ethyl ester typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through cyclization and subsequent esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 8-methyl-4-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 8-methyl-4-oxo-, ethyl ester has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-HIV agent due to its ability to inhibit viral enzymes.
Biological Studies: It is used in studies related to enzyme inhibition and molecular docking to understand its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 8-methyl-4-oxo-, ethyl ester involves its interaction with molecular targets such as enzymes. For instance, in anti-HIV research, the compound binds to the active site of viral enzymes, inhibiting their activity. The keto oxygen atom at position C-4 and nitrogen atoms in the pyrimidine ring play crucial roles in chelating metal ions and stabilizing the enzyme-inhibitor complex .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-acetic acid ethyl ester
- 2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Uniqueness
4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 8-methyl-4-oxo-, ethyl ester is unique due to its specific substitution pattern and the presence of an ethyl ester group. This structural feature enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
50609-56-8 |
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Molecular Formula |
C13H14N2O3 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
ethyl 2-(8-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetate |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-12(16)7-10-8-14-11-6-9(2)4-5-15(11)13(10)17/h4-6,8H,3,7H2,1-2H3 |
InChI Key |
YHIQSHZYBRSRJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C2C=C(C=CN2C1=O)C |
Origin of Product |
United States |
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